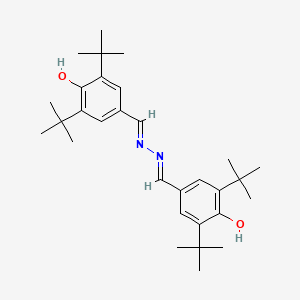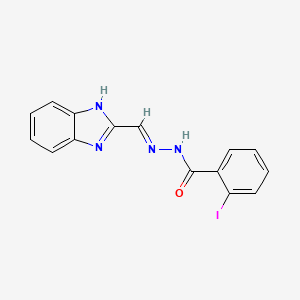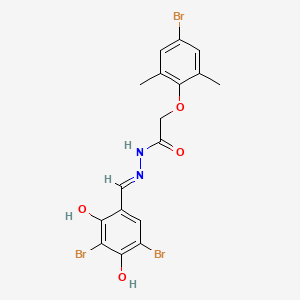
N-(4-fluorophenyl)-N'-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine
Vue d'ensemble
Description
N-(4-fluorophenyl)-N'-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine, commonly known as FHQ, is a chemical compound that has been widely studied for its potential therapeutic applications. FHQ is a guanidine derivative that has been found to have significant effects on various biochemical and physiological processes.
Mécanisme D'action
FHQ acts as a potent inhibitor of the voltage-gated sodium channel, which is responsible for the initiation and propagation of action potentials in neurons. By blocking the sodium channel, FHQ reduces neuronal excitability and can prevent the excessive firing of neurons that can lead to seizures and other neurological disorders. FHQ has also been found to modulate the release of neurotransmitters, such as glutamate and GABA, which are essential for proper brain function.
Biochemical and Physiological Effects:
FHQ has been found to have significant effects on various biochemical and physiological processes in the body. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. FHQ has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, FHQ has been found to have anti-inflammatory and neuroprotective effects, which may have implications for the treatment of a wide range of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
FHQ has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified, making it a viable option for large-scale production. FHQ has also been extensively studied, with a significant amount of research available on its mechanism of action and potential therapeutic applications. However, there are also some limitations to using FHQ in lab experiments. It can be challenging to obtain FHQ in its pure form, and the compound can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of FHQ. One potential area of research is the development of more potent and selective inhibitors of the sodium channel. Additionally, further research is needed to determine the optimal dosage and administration method for FHQ in the treatment of neurological disorders. Finally, there is a need for more research on the long-term effects of FHQ, including its potential for toxicity and interactions with other drugs. Overall, FHQ has significant potential for the treatment of neurological disorders, and further research is needed to fully understand its therapeutic applications.
Applications De Recherche Scientifique
FHQ has been extensively studied for its potential therapeutic applications. It has been found to have significant effects on various biochemical and physiological processes, including the regulation of ion channels, neurotransmitter release, and neuronal excitability. FHQ has been shown to have potential applications in the treatment of neurological disorders, such as epilepsy, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN5O/c16-9-5-7-10(8-6-9)18-14(17)21-15-19-12-4-2-1-3-11(12)13(22)20-15/h5-8H,1-4H2,(H4,17,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEVQUIQCLTHLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)N=C(N)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)/N=C(\N)/NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)guanidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B3729685.png)
![N-(6-bromo-1,3-benzothiazol-2-yl)-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B3729691.png)

![1-{[2,5-dimethyl-3-(phenylsulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B3729705.png)

![N,N'-[4,8-bis(hydroxyimino)[1,2,3]triazolo[4,5-f][1,2,3]benzotriazole-2,6(4H,8H)-diyl]bis(2,2,2-trifluoroacetamide)](/img/structure/B3729732.png)


![2-allyl-6-{[(3-methyl-2-pyridinyl)imino]methyl}phenol](/img/structure/B3729744.png)

![4-methyl-3-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3729759.png)


![5-allyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B3729787.png)